Morpholinosulfur Trifluoride: A Technical Guide to a Modern Deoxofluorinating Agent
Morpholinosulfur Trifluoride: A Technical Guide to a Modern Deoxofluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a versatile and increasingly popular deoxofluorinating agent used in organic synthesis. It serves as a more thermally stable and often more reactive alternative to diethylaminosulfur trifluoride (DAST).[1][2] This guide provides an in-depth overview of its core properties, synthesis, and applications, complete with experimental protocols and safety guidelines crucial for laboratory and development settings.
Core Properties and Specifications
Morpholinosulfur trifluoride is a colorless to pale yellow liquid with a pungent odor.[3] Its high reactivity, particularly its violent reaction with water, necessitates careful handling and storage under inert, anhydrous conditions.[3]
| Property | Value |
| CAS Number | 51010-74-3 |
| Molecular Formula | C₄H₈F₃NOS |
| Molecular Weight | 175.17 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid |
| Density | 1.436 g/mL at 25 °C |
| Boiling Point | 41-42 °C at 0.5 mmHg |
| Refractive Index (n²⁰/D) | 1.454 |
| Water Solubility | Reacts violently |
| Solubility | Chloroform, Ethyl Acetate (Slightly) |
| pKa (Predicted) | -7.46 ± 0.20 |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C |
Data compiled from multiple sources.[3]
Synthesis and Reaction Mechanisms
The primary application of Morpholinosulfur Trifluoride is the conversion of oxygen-containing functional groups, such as alcohols and carbonyls, into their corresponding fluorinated analogues.
Synthesis Workflow
Morpholinosulfur trifluoride is typically synthesized via the reaction of sulfur tetrafluoride (SF₄) with a silylated morpholine (B109124), such as 4-(trimethylsilyl)morpholine (B79675). This method is analogous to the well-established preparation of DAST.[4][5] The reaction is performed at low temperatures in an inert solvent.
Caption: General workflow for the synthesis of Morpholinosulfur Trifluoride.
Deoxofluorination Mechanism
The deoxofluorination of an alcohol with Morph-DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by a fluoride (B91410) ion. Depending on the substrate, the substitution can occur via an Sₙ1 or Sₙ2 pathway, with the Sₙ2 mechanism resulting in the inversion of stereochemistry.[4] For ketones and aldehydes, the reaction yields a geminal difluoride.[6]
Experimental Protocols
All procedures involving Morpholinosulfur Trifluoride must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. All glassware must be scrupulously dried.
Protocol 1: Synthesis of Morpholinosulfur Trifluoride
This procedure is adapted from the established synthesis of diethylaminosulfur trifluoride (DAST) and should only be performed by personnel experienced with handling hazardous reagents like sulfur tetrafluoride.[4]
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Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a pressure-equalizing dropping funnel. Maintain a dry nitrogen atmosphere throughout the procedure.
-
Reaction Cooldown: Charge the flask with a suitable inert solvent (e.g., trichlorofluoromethane) and cool the vessel to -70°C using a dry ice/acetone bath.
-
Addition of SF₄: Carefully condense sulfur tetrafluoride (1.1 equivalents) into the cooled solvent.
-
Reactant Preparation: Prepare a solution of 4-(trimethylsilyl)morpholine (1.0 equivalent) in the same inert solvent and charge it into the dropping funnel.
-
Reaction: Add the silylated morpholine solution dropwise to the stirred sulfur tetrafluoride solution. The rate of addition should be controlled to maintain the reaction temperature below -60°C.
-
Warm-up: Once the addition is complete, remove the cooling bath and allow the mixture to warm gradually to room temperature.
-
Initial Purification: Distill the volatile components (solvent and fluorotrimethylsilane byproduct) from the reaction mixture.
-
Final Purification: Transfer the residual liquid to a distillation apparatus and perform a vacuum distillation to yield pure morpholinosulfur trifluoride.
Protocol 2: Deoxofluorination of a Primary Alcohol
This protocol is a representative procedure for the deoxofluorination of an alcohol, based on the fluorination of 4-nitrobenzyl alcohol with the analogous reagent DAST.[3] Morph-DAST can be used similarly, often with improved yields and safety.[2]
-
Preparation: In a fume hood, dissolve the alcohol substrate (e.g., 4-nitrobenzyl alcohol, 1.0 mmol) in anhydrous dichloromethane (B109758) (approx. 3 mL) in a dry flask under a nitrogen atmosphere.
-
Reagent Addition: At room temperature, add Morpholinosulfur Trifluoride (1.1 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to ice water (3 mL) and dichloromethane (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography to obtain the pure alkyl fluoride.
Caption: A typical experimental workflow for the deoxofluorination of an alcohol.
Safety and Handling
Morpholinosulfur trifluoride is a hazardous chemical that requires strict safety protocols. Its handling demands an understanding of its reactivity to prevent accidents.
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Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[3]
-
Water Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas. All operations must be conducted under strictly anhydrous conditions.[3]
-
Thermal Stability: While more stable than DAST, it can decompose exothermically at elevated temperatures. Heating should be avoided unless part of a validated procedure.[5]
-
Incompatibilities: Avoid contact with water, strong acids, strong bases, and oxidizing agents.
Caption: Logical relationships between hazards and required safety controls.
References
- 1. Morph DAST - Enamine [enamine.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
